3-(4-Isopropoxyphenyl)piperidine
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Overview
Description
3-(4-Isopropoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of an isopropoxy group attached to the phenyl ring, which is further connected to the piperidine ring. Piperidine derivatives are known for their significant roles in medicinal chemistry, particularly in the synthesis of pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopropoxyphenyl)piperidine typically involves the reaction of 4-isopropoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a reductive amination process, where the aldehyde group of 4-isopropoxybenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production of piperidine derivatives often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Isopropoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Substituted derivatives on the phenyl ring.
Scientific Research Applications
3-(4-Isopropoxyphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 3-(4-Isopropoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Piperidine: A basic structure without the isopropoxyphenyl group.
4-Piperidino-Piperidine: A derivative with an additional piperidine ring.
Piperine: A naturally occurring alkaloid with a piperidine ring.
Comparison: 3-(4-Isopropoxyphenyl)piperidine is unique due to the presence of the isopropoxyphenyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its binding affinity to specific targets and alter its pharmacokinetic profile compared to other piperidine derivatives .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(4-propan-2-yloxyphenyl)piperidine |
InChI |
InChI=1S/C14H21NO/c1-11(2)16-14-7-5-12(6-8-14)13-4-3-9-15-10-13/h5-8,11,13,15H,3-4,9-10H2,1-2H3 |
InChI Key |
ZNXMLLIJBDMRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CCCNC2 |
Origin of Product |
United States |
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